A Comprehensive Technical Guide to Acyclovir N-Ethyl-L-valinate Hydrochloride (Valacyclovir Impurity D)
A Comprehensive Technical Guide to Acyclovir N-Ethyl-L-valinate Hydrochloride (Valacyclovir Impurity D)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Acyclovir, a cornerstone in the treatment of herpesvirus infections, exhibits poor oral bioavailability. This limitation led to the development of Valacyclovir, the L-valyl ester prodrug of acyclovir, which significantly enhances its absorption.[1][2] The synthesis and production of high-purity Valacyclovir are critical for its therapeutic efficacy and safety. Process-related impurities that arise during manufacturing require thorough characterization to ensure the quality of the final drug product.[3][4] One such impurity, designated as Valacyclovir Impurity D in the European Pharmacopoeia, is Acyclovir N-Ethyl-L-valinate Hydrochloride.[5] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of this specific impurity, offering valuable insights for researchers and professionals in drug development and quality control.
Chemical Identity and Physicochemical Properties
Acyclovir N-Ethyl-L-valinate is systematically named 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-ethyl-L-valinate.[6] It is the N-ethyl derivative of Valacyclovir and is commonly encountered as its hydrochloride salt in pharmaceutical preparations.
Chemical Structure
The molecular structure of Acyclovir N-Ethyl-L-valinate Hydrochloride comprises the acyclovir core, an L-valine amino acid moiety with an ethyl group attached to the amino group, and a hydrochloride salt.
Figure 1: Chemical Structure of Acyclovir N-Ethyl-L-valinate Hydrochloride.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄N₆O₄ | |
| Molecular Weight | 352.39 g/mol | |
| Chemical Formula (HCl salt) | C₁₅H₂₅ClN₆O₄ | |
| Molecular Weight (HCl salt) | 388.85 g/mol | [7] |
| Appearance | White to off-white powder (inferred) | General knowledge |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Protonated Molecular Ion (m/z) | 353 |
Table 1: Physicochemical properties of Acyclovir N-Ethyl-L-valinate and its Hydrochloride salt.
Synthesis and Formation as a Process-Related Impurity
Acyclovir N-Ethyl-L-valinate is a known process-related impurity in the synthesis of Valacyclovir.[5] Its formation is typically associated with the raw materials and reaction conditions used in the manufacturing process.
Synthetic Route
The synthesis of Acyclovir N-Ethyl-L-valinate (Impurity D) has been described and involves a multi-step process.[5] A representative synthetic scheme is outlined below:
Figure 2: Synthetic pathway for Acyclovir N-Ethyl-L-valinate (Valacyclovir Impurity D).[5]
Experimental Protocol for Synthesis: [5]
-
N-ethylation: N-Carbobenzyloxy-L-Valine is N-ethylated using ethyl iodide in the presence of a strong base like sodium hydride in a solvent mixture of tetrahydrofuran and dimethylformamide.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to yield N-Ethyl-N-Carbobenzyloxy-L-Valine.
-
Condensation: The hydrolyzed product is then condensed with acyclovir using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).
-
Deprotection: The carbobenzyloxy (Cbz) protecting group is removed via catalytic hydrogenation to yield Acyclovir N-Ethyl-L-valinate.
Formation as an Impurity in Valacyclovir Synthesis
The presence of Acyclovir N-Ethyl-L-valinate as an impurity in Valacyclovir drug substance likely stems from the presence of N-ethyl-L-valine in the L-valine starting material or the use of ethylating agents as contaminants in the reaction. The standard synthesis of Valacyclovir involves the condensation of a protected L-valine with acyclovir.[8] If the L-valine starting material is contaminated with its N-ethyl derivative, or if ethylating reagents are present as impurities in the solvents or other reactants, the formation of Acyclovir N-Ethyl-L-valinate can occur alongside the desired Valacyclovir product.
Spectroscopic Characterization
The structural elucidation of Acyclovir N-Ethyl-L-valinate is confirmed through various spectroscopic techniques.
Mass Spectrometry
Mass spectral analysis shows a protonated molecular ion peak at m/z 353, which corresponds to the molecular weight of the free base (352.39 g/mol ).[5]
Infrared (IR) Spectroscopy
The IR spectrum of Acyclovir N-Ethyl-L-valinate exhibits characteristic absorption bands. Notably, C=O stretching vibrations for the amide and ester groups are observed around 1728 cm⁻¹ and 1633 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy in D₂O provides key structural information:[5]
-
A triplet at approximately δ 1.2 ppm corresponding to the methyl protons of the N-ethyl group.
-
A multiplet around δ 3.10 ppm attributed to the N-methylene protons of the ethyl group.
-
Double doublets at approximately δ 0.83 and δ 0.88 ppm for the two methyl groups of the isopropyl moiety of valine.
-
A singlet at approximately δ 8.5 ppm for the proton on the guanine ring.
Pharmacological Profile (Data Gaps)
A critical aspect of characterizing any pharmaceutical impurity is understanding its pharmacological profile, including its potential biological activity and toxicity. As of the current literature survey, there is a significant lack of publicly available data on the specific antiviral activity of Acyclovir N-Ethyl-L-valinate.
It is plausible that, similar to Valacyclovir, this N-ethyl derivative could act as a prodrug and be hydrolyzed in vivo to acyclovir. However, the presence of the N-ethyl group may alter its recognition by esterases and its overall metabolic fate. Further research is warranted to determine:
-
The in vitro antiviral activity of Acyclovir N-Ethyl-L-valinate against relevant herpesviruses.
-
Its metabolic stability in human plasma and liver microsomes.
-
Its potential to be converted to acyclovir in vivo.
Without these data, a comprehensive risk assessment of this impurity in Valacyclovir drug products remains incomplete.
Figure 3: Hypothetical metabolic pathway of Acyclovir N-Ethyl-L-valinate. The conversion to active acyclovir is yet to be experimentally confirmed.
Analytical Characterization and Control
The detection and quantification of Acyclovir N-Ethyl-L-valinate are crucial for the quality control of Valacyclovir. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing Valacyclovir and its impurities.[9][10]
HPLC Methodologies
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Valacyclovir and its related substances.[9][10] While a specific, validated method solely for Acyclovir N-Ethyl-L-valinate is not detailed in the available literature, the general principles for separating Valacyclovir impurities would apply. A typical HPLC method would involve:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Valacyclovir and the impurity have significant absorbance (e.g., around 254 nm).
Protocol Outline for HPLC Analysis:
-
Standard Preparation: Prepare a reference standard solution of Acyclovir N-Ethyl-L-valinate Hydrochloride of a known concentration.
-
Sample Preparation: Prepare a solution of the Valacyclovir drug substance or product being tested at a specified concentration.
-
Chromatographic Separation: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to Acyclovir N-Ethyl-L-valinate based on its retention time relative to the main Valacyclovir peak. Quantify the impurity by comparing its peak area to that of the reference standard.
The development and validation of such a method should be performed according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[4]
Conclusion
Acyclovir N-Ethyl-L-valinate Hydrochloride, or Valacyclovir Impurity D, is a significant process-related impurity in the manufacturing of Valacyclovir. This guide has provided a comprehensive overview of its chemical structure, known physicochemical properties, and a detailed synthetic route. While its formation as a byproduct is understood, a critical knowledge gap remains regarding its pharmacological activity. Further investigation into its antiviral efficacy and metabolic fate is essential for a complete risk assessment. The analytical methodologies outlined provide a framework for the effective control of this impurity, ensuring the quality and safety of Valacyclovir-based therapies.
References
- World Health Organization. (2006). A valacyclovir impurity, process for the preparation of valacyclovir impurity and use as a reference standard. WO2006029253A2.
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Gupta, P., & Saxena, A. (2021). Synthesis of related substances of antiviral drug Valacyclovir. The Pharma Innovation Journal, 10(12), 2255-2258. [Link]
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Prasada Raju, V. V. N. K. V., et al. (2010). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry, 22(5), 4092-4098. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2015). An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. Scientia Pharmaceutica, 83(2), 299–310. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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SynZeal. (n.d.). Valaciclovir EP Impurity D. Retrieved January 27, 2026, from [Link]
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Perry, C. M., & Faulds, D. (1996). Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections. Drugs, 52(5), 754–772. [Link]
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Bari, S. B., et al. (2012). Development and validation of RP-HPLC method for the determination of valacyclovir hydrochloride and its related substances in tablet formulation. ResearchGate. [Link]
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Anand, B. S., et al. (2003). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Pharmaceutical Sciences, 92(4), 758-767. [Link]
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Weller, S., et al. (1993). Pharmacokinetics of the acyclovir prodrug valaciclovir after escalating single- and multiple-dose administration to normal volunteers. Clinical Pharmacology & Therapeutics, 54(6), 595-605. [Link]
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